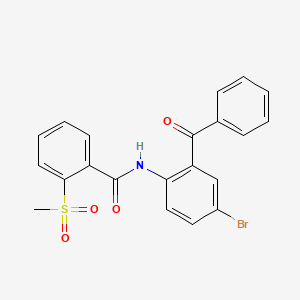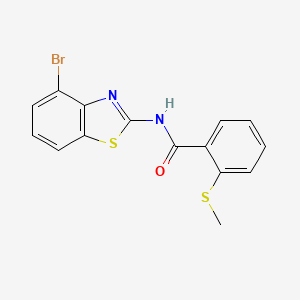
N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide
Descripción general
Descripción
N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for tissue remodeling and repair. Overexpression of MMPs has been associated with various pathological conditions, including cancer, arthritis, and cardiovascular diseases. BB-94 has been extensively studied for its potential therapeutic applications in these diseases.
Mecanismo De Acción
N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide acts as a competitive inhibitor of MMPs by binding to the active site of the enzyme. It forms a complex with the zinc ion at the catalytic site of MMPs, thereby preventing the enzyme from degrading ECM proteins. This compound has been shown to have a high affinity for MMPs, with inhibition constants ranging from nanomolar to subnanomolar concentrations.
Biochemical and physiological effects:
This compound has been shown to have a significant impact on various physiological and biochemical processes. It has been shown to inhibit tumor cell invasion and metastasis by blocking the activity of MMPs. This compound has also been shown to reduce inflammation and tissue damage in animal models of arthritis and cardiovascular diseases. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide in lab experiments is its high specificity for MMPs. It has been shown to inhibit the activity of several MMPs without affecting other enzymes or proteins. This compound is also readily available and relatively inexpensive compared to other MMP inhibitors. However, one of the limitations of using this compound is its potential toxicity to cells and tissues. It has been shown to induce apoptosis in some cell types at high concentrations.
Direcciones Futuras
Future research on N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide could focus on developing more potent and selective MMP inhibitors with fewer side effects. Additionally, studies could investigate the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and stroke. The use of this compound in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy. Finally, more studies could investigate the potential toxicity of this compound in different cell types and tissues to better understand its safety profile.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-bromophenyl)-2-methanesulfonylbenzamide has been widely used in scientific research to study the role of MMPs in various diseases. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. This compound has been used to investigate the involvement of MMPs in cancer invasion and metastasis, angiogenesis, and inflammation. It has also been studied for its potential therapeutic applications in arthritis, cardiovascular diseases, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4S/c1-28(26,27)19-10-6-5-9-16(19)21(25)23-18-12-11-15(22)13-17(18)20(24)14-7-3-2-4-8-14/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZOMCNRCQXEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3297978.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B3297985.png)
![2-oxo-N-(4-phenoxyphenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B3297988.png)
![N-(diphenylmethyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B3297996.png)
![(4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-3-nitrophenyl)methanone](/img/structure/B3298000.png)
![(4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(p-tolyl)methanone](/img/structure/B3298006.png)
![8-[3-(4-Methoxyphenyl)propanoyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3298014.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3298017.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3298018.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3298024.png)
![3-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3298051.png)
![4-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3298053.png)
![4-benzenesulfonamido-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3298061.png)